

# In Vitro Androgenic Activity of ACP-105: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ACP-105 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated potent agonist activity at the androgen receptor (AR).[1][2] As a SARM, ACP-105 is designed to selectively target androgen receptors in specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids.[3][4] Its partial agonist nature suggests a favorable safety profile, making it a compound of interest for further investigation.[1] These application notes provide a summary of the in vitro androgenic activity of ACP-105 and detailed protocols for its assessment.

### **Data Presentation**

The androgenic activity of **ACP-105** has been quantified in various in vitro assays. The following tables summarize the available data, providing key parameters for its binding affinity and functional activity at the androgen receptor.

Table 1: ACP-105 Androgen Receptor Functional Activity



| Assay Type                                              | Cell Line     | Androgen<br>Receptor<br>Type | Parameter | Value  | Reference |
|---------------------------------------------------------|---------------|------------------------------|-----------|--------|-----------|
| Receptor Selection and Amplification Technology (R-SAT) | NIH3T3        | Wild Type                    | EC50      | 1 nM   |           |
| Receptor Selection and Amplification Technology (R-SAT) | NIH3T3        | T877A<br>Mutant              | EC50      | 0.4 nM |           |
| Unknown<br>Functional<br>Assay                          | Not Specified | Wild Type                    | pEC50     | 9.0    | [1][5]    |
| Unknown<br>Functional<br>Assay                          | Not Specified | T877A<br>Mutant              | pEC50     | 9.3    | [5]       |

Table 2: ACP-105 Androgen Receptor Binding Affinity (Hypothetical Data)

| Assay Type                                  | Receptor<br>Source      | Radioligand                  | Parameter | Value                                       |
|---------------------------------------------|-------------------------|------------------------------|-----------|---------------------------------------------|
| Competitive<br>Radioligand<br>Binding Assay | Rat Prostate<br>Cytosol | [ <sup>3</sup> H]-R1881      | Ki        | Value not<br>available in<br>search results |
| Competitive<br>Radioligand<br>Binding Assay | Recombinant<br>Human AR | [ <sup>3</sup> H]-Mibolerone | IC50      | Value not<br>available in<br>search results |



Note: Specific Ki and IC50 values for **ACP-105** from competitive binding assays were not available in the provided search results. The table is structured to accommodate such data when it becomes available.

## **Signaling Pathway and Experimental Workflow**

To understand the mechanism of action of **ACP-105** and the experimental approach to its characterization, the following diagrams illustrate the androgen receptor signaling pathway and a typical in vitro experimental workflow.





Click to download full resolution via product page

Caption: Androgen Receptor Signaling Pathway for ACP-105.





Click to download full resolution via product page

Caption: Experimental Workflow for In Vitro Androgenic Activity.

## **Experimental Protocols**

The following are detailed protocols for key in vitro assays to determine the androgenic activity of **ACP-105**.

# Competitive Radioligand Binding Assay for Androgen Receptor



This assay determines the binding affinity of **ACP-105** to the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

#### Materials:

- Receptor Source: Rat ventral prostate cytosol or recombinant human androgen receptor.
- Radioligand: [3H]-R1881 (Methyltrienolone).
- Test Compound: ACP-105.
- Buffers:
  - Low-salt TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
  - High-salt TEDG buffer (Low-salt TEDG with 0.4 M KCl).
- · Scintillation Cocktail.
- 96-well filter plates.
- Scintillation counter.

#### Procedure:

- Preparation of Receptor Cytosol (from rat prostate):
  - Euthanize male Sprague-Dawley rats and excise the ventral prostates.
  - Homogenize the tissue in ice-cold low-salt TEDG buffer.
  - Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris.
  - Collect the supernatant (cytosol) containing the androgen receptors. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup:
  - Prepare serial dilutions of ACP-105 in the appropriate solvent (e.g., DMSO).



- In a 96-well plate, add a fixed concentration of [3H]-R1881 (e.g., 1 nM).
- Add increasing concentrations of ACP-105 or unlabeled R1881 (for positive control and determination of non-specific binding).
- Add the receptor preparation to each well.
- Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
- Separation of Bound and Free Ligand:
  - Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
  - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
  - Dry the filter plate and add scintillation cocktail to each well.
  - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of specific binding at each concentration of ACP-105.
  - Plot the percentage of specific binding against the log concentration of ACP-105 to generate a competition curve.
  - Determine the IC50 value (the concentration of ACP-105 that inhibits 50% of the specific binding of the radioligand).
  - Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# Androgen Receptor-Mediated Luciferase Reporter Gene Assay



This assay measures the ability of **ACP-105** to activate the androgen receptor and induce the transcription of a reporter gene (luciferase).

#### Materials:

- Cell Line: PC3 cells (human prostate cancer cell line, low endogenous AR expression) or other suitable cell line.
- Plasmids:
  - An androgen receptor expression vector (e.g., pCMV-hAR).
  - A luciferase reporter vector containing androgen response elements (AREs) upstream of the luciferase gene (e.g., pGL3-ARE-luc).
  - A control vector expressing Renilla luciferase for normalization (e.g., pRL-TK).
- Cell Culture Medium: RPMI-1640 or DMEM supplemented with fetal bovine serum (FBS) and antibiotics.
- Transfection Reagent: (e.g., Lipofectamine 2000).
- Test Compound: ACP-105.
- Luciferase Assay Reagent: (e.g., Dual-Luciferase® Reporter Assay System).
- Luminometer.

#### Procedure:

- Cell Culture and Transfection:
  - Culture PC3 cells in appropriate medium until they reach 70-80% confluency.
  - Seed the cells into 96-well plates.
  - Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector,
     and the Renilla luciferase control vector using a suitable transfection reagent according to



the manufacturer's protocol.

- Incubate the cells for 24 hours post-transfection.
- Compound Treatment:
  - Prepare serial dilutions of ACP-105 in serum-free medium.
  - Replace the medium in the 96-well plates with the medium containing the different concentrations of ACP-105. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
  - o Incubate the cells for another 24 hours.
- Luciferase Assay:
  - Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
  - Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
  - Plot the normalized luciferase activity against the log concentration of ACP-105 to generate a dose-response curve.
  - Determine the EC50 value (the concentration of ACP-105 that produces 50% of the maximal response).
  - Determine the Emax value (the maximum response elicited by ACP-105) relative to the positive control (DHT).

## Receptor Selection and Amplification Technology (R-SAT) Assay



This is a cell-based functional assay that measures the agonist activity of a compound by linking receptor activation to cell proliferation.

#### Conceptual Protocol:

- Cell Line and Transfection:
  - Utilize a fibroblast cell line, such as NIH3T3, which is dependent on growth factors for proliferation.
  - Transiently transfect the cells with a plasmid encoding the human androgen receptor.
- Compound Treatment:
  - Plate the transfected cells at a low density in a multi-well format.
  - Add the test compound (ACP-105) at various concentrations to the wells.
- Selection and Amplification:
  - Incubate the cells for several days in a low-serum medium that does not support the proliferation of untransfected cells or cells with an unactivated receptor.
  - In the presence of an AR agonist like ACP-105, the transfected cells will receive a proliferative signal and form colonies.
- Quantification:
  - After the incubation period, quantify the number of proliferating cells or colonies. This can be done by various methods, such as staining the cells with crystal violet and measuring the absorbance, or using a cell viability assay (e.g., MTT or CellTiter-Glo).
- Data Analysis:
  - Generate a dose-response curve by plotting the cell proliferation signal against the log concentration of ACP-105.
  - Determine the EC50 value from the curve.



### Conclusion

The in vitro assays described provide a robust framework for characterizing the androgenic activity of **ACP-105**. The available data indicates that **ACP-105** is a potent partial agonist of the androgen receptor. The provided protocols offer detailed methodologies for researchers to independently verify and expand upon these findings. Further studies to determine the binding affinity (Ki) and maximal efficacy (Emax) in various cell types will provide a more complete in vitro profile of this promising SARM.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. First multifaceted ADME profile of ACP-105 (CAS: 1048998-11-3): a novel non-steroidal selective androgen receptor modulator used as doping in sports—integrative in silico toxicological studies for clinical and forensic toxicology purposes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Selective Androgen Receptor Modulators and Selective Estrogen Receptor β
   Agonists Moderate Cognitive Deficits and Amyloid-β Levels in a Mouse Model of Alzheimer's
   Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In Vitro Androgenic Activity of ACP-105: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541016#acp-105-in-vitro-assay-for-androgenic-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com